molecular formula C9H8ClF3O B1380350 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1070686-96-2

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B1380350
M. Wt: 224.61 g/mol
InChI Key: BCEOMUNHBSIMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H8ClF3O. It is a derivative of phenol, with a trifluoromethyl group (-CF3) and a chlorine atom attached to the phenyl ring .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” consists of a phenyl ring with a trifluoromethyl group (-CF3) and a chlorine atom attached. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the chemical properties of the compound .

Scientific Research Applications

Specific Scientific Field

This research is in the field of agrochemical and pharmaceutical industries .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol

Specific Scientific Field

This research is in the field of biocatalysis and pharmaceuticals .

Summary of the Application

®-1-[4-(Trifluoromethyl)phenyl]ethanol is an important pharmaceutical intermediate of a chemokine CCR5 antagonist .

Methods of Application or Experimental Procedures

A bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed by recombinant Escherichia coli cells with excellent enantioselectivity .

Results or Outcomes

Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .

3. Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

Specific Scientific Field

This research is in the field of agrochemical and pharmaceutical industries .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

4. FDA-Approved Trifluoromethyl Group-Containing Drugs

Specific Scientific Field

This research is in the field of pharmaceuticals .

Summary of the Application

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for the last 20 years .

Methods of Application or Experimental Procedures

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Results or Outcomes

These FDA-approved drugs have been used for various diseases and disorders .

5. Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals

Specific Scientific Field

This research is in the field of agrochemical and pharmaceutical industries .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of TFMP and its derivatives are used in the agrochemical and pharmaceutical industries .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

6. FDA-Approved Trifluoromethyl Group-Containing Drugs

Specific Scientific Field

This research is in the field of pharmaceuticals .

Summary of the Application

Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for the last 20 years .

Methods of Application or Experimental Procedures

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Results or Outcomes

These FDA-approved drugs have been used for various diseases and disorders .

Safety And Hazards

The safety and hazards associated with “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for research and applications of “2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol” are not specified in the search results. Given its unique structure, it could potentially be of interest in various areas of chemistry and materials science .

properties

IUPAC Name

2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEOMUNHBSIMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Chen, H Sun, L Li, J Tian, Q Xu, N Ma… - The Journal of …, 2022 - ACS Publications
The asymmetric hydrogenation of α-halogenated ketones with iridium catalyst was developed, utilizing easily accessed cinchona-alkaloid-based NNP ligands. Various α-…
Number of citations: 3 pubs.acs.org

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